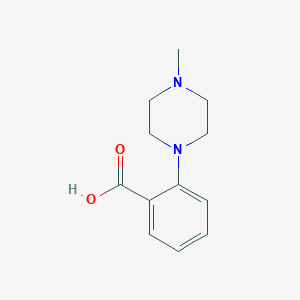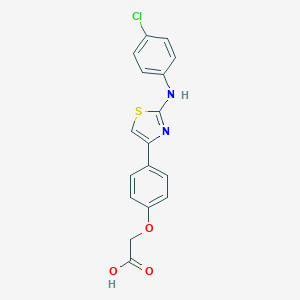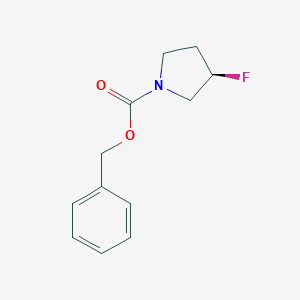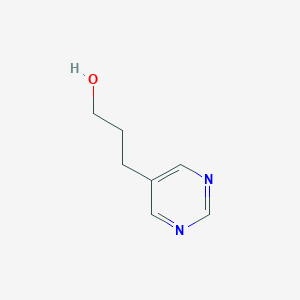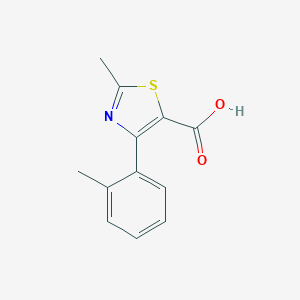
2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane (ETED) is a chemical compound that has gained significant attention in scientific research due to its unique properties. ETED is a heterocyclic compound that contains a dioxolane ring and four ethynyl groups. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane is not well understood. However, it is believed that the ethynyl groups in this compound play a crucial role in its electronic properties. The presence of these groups allows this compound to form strong π-π interactions, which are essential for its semiconducting properties.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that this compound has low toxicity and does not cause significant harm to living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane has several advantages for use in laboratory experiments. It is easy to synthesize, has high purity, and is readily available. However, this compound is highly reactive and can be challenging to handle. It is also sensitive to air and moisture, which can affect its properties.
Orientations Futures
There are several future directions for research on 2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane. One potential area of research is the use of this compound in the synthesis of novel organic semiconductors. Another area of research is the study of the electronic and optical properties of this compound. Additionally, the potential use of this compound in the development of new electronic devices, such as solar cells and light-emitting diodes, should be explored.
Conclusion
In conclusion, this compound is a unique compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on this compound is essential to fully understand its properties and potential applications.
Méthodes De Synthèse
2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane can be synthesized using different methods. One of the most common methods involves the reaction of ethoxyacetylene with 1,3-dioxolane in the presence of a catalyst such as copper iodide. This method yields this compound with a high yield and purity.
Applications De Recherche Scientifique
2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of organic electronics. This compound has been used as a building block in the synthesis of organic semiconductors, which have the potential to replace traditional inorganic semiconductors in electronic devices.
Propriétés
| 180722-58-1 | |
Formule moléculaire |
C13H10O3 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
2-ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane |
InChI |
InChI=1S/C13H10O3/c1-6-12(7-2)13(8-3,9-4)16-11(15-12)14-10-5/h1-4,11H,10H2,5H3 |
Clé InChI |
OXHNAPFKKNWRCU-UHFFFAOYSA-N |
SMILES |
CCOC1OC(C(O1)(C#C)C#C)(C#C)C#C |
SMILES canonique |
CCOC1OC(C(O1)(C#C)C#C)(C#C)C#C |
Synonymes |
1,3-Dioxolane,2-ethoxy-4,4,5,5-tetraethynyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





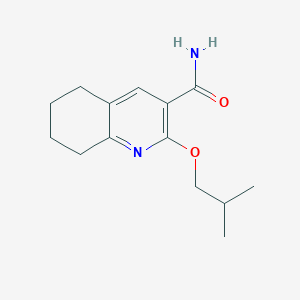

![1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B66848.png)
![[4-(1H-pyrazol-1-ylmethyl)phenyl]methanol](/img/structure/B66849.png)

